Superior Thermodynamic Stability Relative to 1,2- and 1,4-Dihydropyridine Isomers
Density functional theory (DFT) and Møller–Plesset second-order perturbation theory calculations demonstrate that 2,3-dihydropyridine and 3,4-dihydropyridine are the most thermodynamically stable isomers within the dihydropyridine family, despite the presence of a 4π-electron conjugated system [1]. In contrast, 1,2- and 1,4-dihydropyridine isomers are significantly destabilized due to the formation of antiaromatic conjugated or quasi-conjugated systems [1].
| Evidence Dimension | Relative thermodynamic stability (qualitative ranking) |
|---|---|
| Target Compound Data | 2,3-Dihydropyridine: Among the most stable dihydropyridine isomers. |
| Comparator Or Baseline | 1,2-Dihydropyridine and 1,4-Dihydropyridine: Significantly destabilized (less stable). |
| Quantified Difference | Quantitative relative energies are not publicly available in the abstract; the finding is a robust qualitative and class-level inference from computational chemistry. |
| Conditions | Calculated using DFT (B3LYP/6-311++G**) and MP2/6-311++G** levels of theory; gas-phase molecular geometry optimization. |
Why This Matters
This superior stability, validated by high-level computational methods, suggests that 2,3-dihydropyridine may be a more reliable intermediate for synthetic applications requiring a dihydropyridine core that resists isomerization or decomposition compared to its less stable 1,2- and 1,4- isomers.
- [1] Shishkin, O. V., Zubatyuk, R. I., Desenko, S. M., & Leszczyński, J. (2014). A Theoretical Investigation of the Relative Stability of Isomeric Dihydropyridines. Chemistry of Heterocyclic Compounds, 50(3), 327–335. View Source
